molecular formula C22H19ClN2O2 B245006 N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide

N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide

Cat. No. B245006
M. Wt: 378.8 g/mol
InChI Key: IYAKTUUZTVEQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. This compound is known to selectively inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation, leading to the accumulation of proteins that are critical for cell cycle progression and survival.

Mechanism of Action

N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide selectively inhibits the activity of the NAE enzyme, which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small ubiquitin-like modifier (SUMO) protein to target proteins, leading to their activation or degradation. N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide inhibits the neddylation of cullin-RING ligases (CRLs), which are involved in the regulation of the cell cycle and the degradation of proteins that are critical for cell survival. Inhibition of CRLs leads to the accumulation of proteins that are involved in the regulation of the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest at the G2/M phase, inhibit cell proliferation, and induce apoptosis in cancer cells. N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has been found to inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has several advantages as a tool for laboratory experiments. It is a highly specific inhibitor of the NAE enzyme, which allows for the selective inhibition of protein neddylation. N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has also been found to be effective at low concentrations, which reduces the risk of off-target effects. However, there are also limitations to the use of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide in laboratory experiments. N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has a short half-life in vivo, which may limit its effectiveness in animal models. In addition, N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has been found to be toxic to normal cells at high concentrations, which may limit its clinical application.

Future Directions

There are several future directions for the study of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide. One potential direction is the development of new analogs of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide that are more effective at inhibiting the NAE enzyme and have a longer half-life in vivo. Another direction is the investigation of the use of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide in combination with other chemotherapeutic agents to enhance their effectiveness. Finally, the use of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide in combination with radiation therapy may also be a promising direction for future research.

Synthesis Methods

The synthesis of N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 3-methylbenzoic acid in the presence of thionyl chloride to form N-(4-chlorophenyl)-3-methylbenzamide. The final step involves the reaction of N-(4-chlorophenyl)-3-methylbenzamide with N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide to form N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting the activity of the NAE enzyme, which is overexpressed in many types of cancer. N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-3-methylbenzamide

InChI

InChI=1S/C22H19ClN2O2/c1-15-3-2-4-17(13-15)22(27)25-20-11-9-19(10-12-20)24-21(26)14-16-5-7-18(23)8-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)

InChI Key

IYAKTUUZTVEQHM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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